molecular formula C16H29Br3 B14232341 1,1,2-Tribromo-2-tridecylcyclopropane CAS No. 439098-76-7

1,1,2-Tribromo-2-tridecylcyclopropane

Cat. No.: B14232341
CAS No.: 439098-76-7
M. Wt: 461.1 g/mol
InChI Key: IVKRAHNZKBQMCQ-UHFFFAOYSA-N
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Description

1,1,2-Tribromo-2-tridecylcyclopropane is a brominated cyclopropane derivative with the molecular formula C16H29Br3 This compound is characterized by the presence of three bromine atoms attached to a cyclopropane ring, along with a long tridecyl chain

Preparation Methods

The synthesis of 1,1,2-Tribromo-2-tridecylcyclopropane typically involves the bromination of cyclopropane derivatives. One common method includes the reaction of cyclopropane with bromine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective addition of bromine atoms to the cyclopropane ring.

Industrial production methods may involve large-scale bromination processes, where cyclopropane derivatives are reacted with bromine under optimized conditions to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1,1,2-Tribromo-2-tridecylcyclopropane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction process often results in the formation of cyclopropane derivatives with fewer bromine atoms.

    Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and ammonia.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce cyclopropane derivatives with fewer bromine atoms.

Scientific Research Applications

1,1,2-Tribromo-2-tridecylcyclopropane has several scientific research applications, including:

    Chemistry: This compound is used as a reagent in organic synthesis, particularly in the preparation of brominated cyclopropane derivatives. It serves as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It can be used to investigate the mechanisms of action of brominated compounds and their potential toxicity.

    Medicine: This compound has potential applications in medicinal chemistry, where it can be used as a starting material for the synthesis of pharmaceutical compounds. Its unique chemical properties make it a valuable tool for drug discovery and development.

    Industry: In industrial applications, this compound is used as an intermediate in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1,2-Tribromo-2-tridecylcyclopropane involves its interaction with molecular targets and pathways in biological systems. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their structure and function. This interaction can result in various biological effects, including enzyme inhibition, disruption of cellular processes, and induction of oxidative stress.

Comparison with Similar Compounds

1,1,2-Tribromo-2-tridecylcyclopropane can be compared with other similar compounds, such as:

    1,1,2-Tribromo-2-methylcyclopropane: This compound has a similar structure but with a shorter methyl chain instead of the tridecyl chain. It exhibits different chemical properties and reactivity due to the difference in chain length.

    1,1,2-Tribromoethane: This compound lacks the cyclopropane ring and has a simpler structure. It is used in different applications and has distinct chemical properties compared to this compound.

Properties

CAS No.

439098-76-7

Molecular Formula

C16H29Br3

Molecular Weight

461.1 g/mol

IUPAC Name

1,1,2-tribromo-2-tridecylcyclopropane

InChI

InChI=1S/C16H29Br3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(15,18)19/h2-14H2,1H3

InChI Key

IVKRAHNZKBQMCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1(CC1(Br)Br)Br

Origin of Product

United States

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